molecular formula C9H8O4 B193230 Mono-methyl terephthalate CAS No. 1679-64-7

Mono-methyl terephthalate

Cat. No.: B193230
CAS No.: 1679-64-7
M. Wt: 180.16 g/mol
InChI Key: REIDAMBAPLIATC-UHFFFAOYSA-N
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Description

Mono-methyl terephthalate, also known as methyl 4-carboxybenzoate, is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .

Mechanism of Action

Mono-methyl terephthalate, also known as Monomethyl terephthalate or 4-(Methoxycarbonyl)benzoic acid, is a chemical compound with the molecular formula C9H8O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

This compound is involved in the degradation pathway of polyethylene terephthalate (PET). During the hydrolytical transformation of dimethyl terephthalate (DMT), an intermediate known as this compound (MMT) is formed, suggesting that the transformation follows a biochemical pathway of de-esterification . Further transformation of monoesters may require a different set of hydrolytic enzymes .

Pharmacokinetics

Its molecular weight of 1801574 may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that the compound plays a role in the degradation of pet, a common plastic material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of PET by this compound can be influenced by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The crude product is often recrystallized from a methanol-water mixture to obtain colorless plate crystals .

Chemical Reactions Analysis

Types of Reactions: Mono-methyl terephthalate undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mono-methyl terephthalate has several applications in scientific research:

Comparison with Similar Compounds

    4-(Methoxycarbonyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    Methyl 4-hydroxybenzoate:

Uniqueness: Mono-methyl terephthalate is unique due to its specific ester functional group, which allows for versatile chemical transformations. Its role as an intermediate in the synthesis of high-performance materials and pharmaceuticals highlights its importance in both industrial and research settings .

Properties

IUPAC Name

4-methoxycarbonylbenzoic acid
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InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID1027425
Record name Methyl hydrogen terephthalate
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [HSDB] Faintly beige powder; [MSDSonline]
Record name Hydrogen methyl terephthalate
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE
Record name HYDROGEN METHYL TEREPHTHALATE
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Vapor Pressure

0.000184 [mmHg]
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Color/Form

CRYSTALS FROM DIL ALCOHOL

CAS No.

1679-64-7
Record name Monomethyl terephthalate
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Record name Hydrogen methyl terephthalate
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Melting Point

239 °C
Record name HYDROGEN METHYL TEREPHTHALATE
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (277.5 ml, 5.2 mol) was added dropwise over 1/2 hr to a stirred solution of chromium (VI) oxide (299.25 g, 2.99 mol) and water (925 ml) at 0°. The resulting solution was added dropwise over 1 hr to a stirred solution of methyl-4-(hydroxymethyl)benzoate (92.5 g, 0.564 mol) and acetone (4.6 1) at 0°. The reaction mixture was allowed to warm to room temperature and stirred overnight. The supernatant was decanted before the black tar-like residue was extracted with acetone. The decanted supernatant and acetone extracts were combined and concentrated under vacuum to leave a dark brown residue which was triturated with cold water (4 liter). The precipitate which formed was collected, washed three times with water (1 liter), and dried to give 94.6 g (94%) of the title compound as white crystals, m.p. 218°-221° C.
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277.5 mL
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925 mL
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299.25 g
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92.5 g
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Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 20.3 g (100 mmol) terephthaloyl chloride in 100 ml dichloromethane was added to 100 ml anhydrous methanol at 0° C. The reaction was left 1.5 h at rt. The reaction mixture was evaporated and the residue was dissolved dichloromethane. The organic phase was washed with saturated NaHCO3 aq. The organic phase was dried and evaporated. Yield 18.3 g (94.2 mmol, 94%). A solution of 18.3 g (94.2 mmol) of terephthalic acid dimethyl ester and 3.96 g (94.2 mmol) LiOH.H2O in anhydrous methanol (did not dissolve completely) was stirred for 5 d at rt. The solvent was evaporated and the product was dissolved in water. The aqueous phase was washed with dichloromethane. The aqueous phase was made acidic with 2 M HCl aq. The product precipitated from the aqueous phase. The product was filtered off and dried in vacuo. The product was dissolved in 1 L dry ethanol, and thereafter 4 l water was added slowly while stirring. The product precipitated slowly overnight at +4°C. The product was filtered and dried in vacuo. Yield 8.61 g (48 mmol, 51%)
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20.3 g
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100 mL
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100 mL
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18.3 g
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LiOH.H2O
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3.96 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of monomethyl terephthalate?

A1: Monomethyl terephthalate has the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol. []

Q2: What spectroscopic data is available for characterizing monomethyl terephthalate?

A2: Researchers utilize various spectroscopic techniques to characterize MMT, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in MMT, such as carbonyl and hydroxyl groups. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of MMT, particularly 1H NMR. [, ]

Q3: What is the solubility of monomethyl terephthalate in different solvents?

A3: The solubility of MMT varies depending on the solvent and temperature. Research shows its solubility increases with temperature and the addition of methanol in methanol aqueous solutions. []

Q4: How is monomethyl terephthalate utilized in the synthesis of poly(butylene terephthalate) (PBT)?

A5: While dimethyl terephthalate (DMT) is commonly used in PBT synthesis, research explores using MMT as a partially soluble alternative to terephthalic acid. This approach aims to understand the role of acidity and solubility in tetrahydrofuran (THF) formation during polymerization. []

Q5: Can monomethyl terephthalate be selectively produced from terephthalic acid?

A6: Yes, researchers have achieved highly selective monomethyl esterification of terephthalic acid by utilizing monocarboxylate chemisorption on alumina followed by esterification with diazomethane. []

Q6: Can microorganisms degrade monomethyl terephthalate?

A7: Several bacterial and fungal species demonstrate the ability to degrade MMT. For instance:* Variovorax paradoxus strain T4, isolated from deep-ocean sediment, hydrolyzes MMT to isophthalic acid. []* Fusarium sp. DMT-5-3, a mangrove sediment fungus, can transform DMT to MMT and further to terephthalic acid. [, ]* Aspergillus versicolor IR-M4, a filamentous fungus from deep-sea sediments, can also degrade DMT to MMT and TA. []

Q7: Is monomethyl terephthalate considered less toxic than dimethyl terephthalate?

A8: Research suggests that the esterase DmtH can transform the plastic additive DMT to the potentially less toxic MMT. []

Q8: How does monomethyl terephthalate fit into the chemical recycling of polyethylene terephthalate (PET)?

A9: MMT is a key intermediate in some PET recycling processes. For example:* Microwave-assisted depolymerization of PET using sodium methoxide can yield MMT as an intermediate product, eventually leading to terephthalic acid (TPA). [, ]* Low-energy catalytic methanolysis of PET using potassium carbonate can produce MMT as a by-product alongside the desired product, dimethyl terephthalate (DMT). []

Q9: Can metal-organic frameworks (MOFs) be used to degrade PET and generate monomethyl terephthalate?

A10: Yes, studies show that the zirconium-based MOF UiO-66 can break down waste PET into TPA and MMT under specific conditions. This process highlights the potential of MOFs as catalysts for plastic degradation. []

Q10: What analytical methods are employed to detect and quantify monomethyl terephthalate?

A10: Common analytical techniques for MMT detection and quantification include:

  • High-performance liquid chromatography (HPLC): Used to separate and quantify MMT in complex mixtures. [, , ]
  • Ultraviolet spectrophotometry: Can be used to monitor the degradation process of MMT. []

Q11: How is the quality of monomethyl terephthalate controlled during synthesis?

A11: To ensure the quality of synthesized MMT, researchers often employ:

  • Yield calculation: Measuring the amount of MMT obtained compared to the theoretical yield. [, ]
  • Purity assessment: Techniques like HPLC are used to determine the purity of the synthesized MMT. []

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